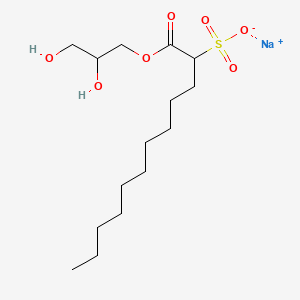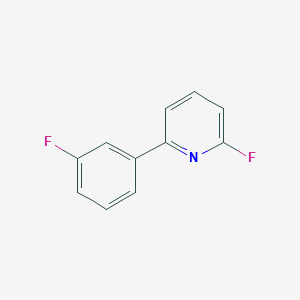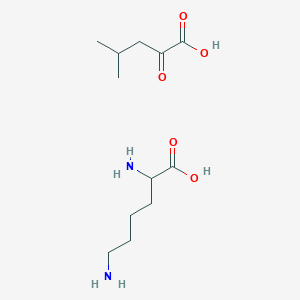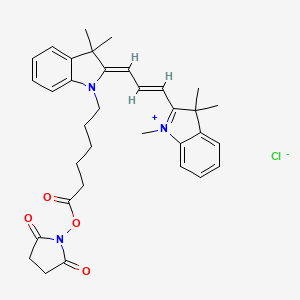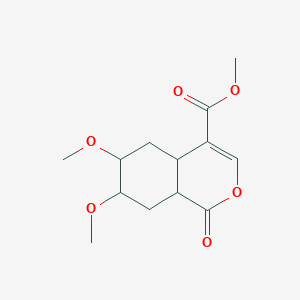
Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C13H12O6 It is a derivative of isochromene, characterized by the presence of methoxy groups at the 6 and 7 positions, an oxo group at the 1 position, and a carboxylate ester group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxyphthalic anhydride with methanol in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
- Methyl 7,8-dimethoxy-1-oxo-1H-isochromene-3-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is unique due to its specific substitution pattern on the isochromene ring. The presence of methoxy groups at the 6 and 7 positions, combined with the oxo and carboxylate ester groups, imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h6-8,10-11H,4-5H2,1-3H3 |
InChIキー |
VWJHMMJIBAUJEL-UHFFFAOYSA-N |
正規SMILES |
COC1CC2C(CC1OC)C(=O)OC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


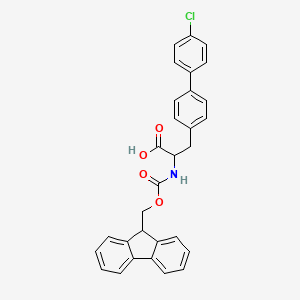
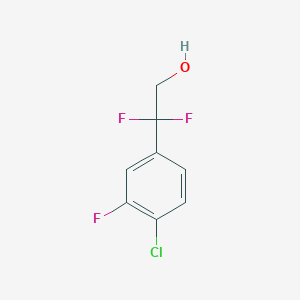
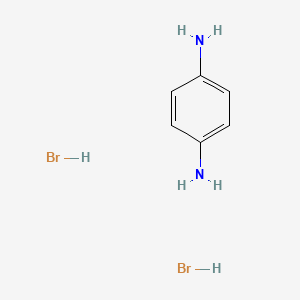
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
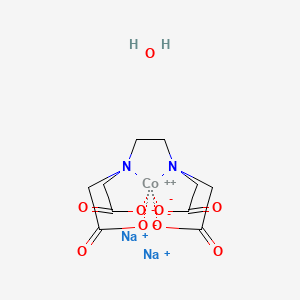
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
